molecular formula C11H19N3 B8708975 n1-(3-(dimethylamino)propyl)benzene-1,2-diamine CAS No. 21627-59-8

n1-(3-(dimethylamino)propyl)benzene-1,2-diamine

Cat. No.: B8708975
CAS No.: 21627-59-8
M. Wt: 193.29 g/mol
InChI Key: LDOZLAKDJCZQKM-UHFFFAOYSA-N
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Description

N1-(3-(dimethylamino)propyl)benzene-1,2-diamine is an organic compound with the molecular formula C11H19N3. It is a derivative of benzene and contains both amine and dimethylamino groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(dimethylamino)propyl)benzene-1,2-diamine typically involves the reaction of 1,2-diaminobenzene with 3-(dimethylamino)propyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

N1-(3-(dimethylamino)propyl)benzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to produce reduced amine derivatives.

    Substitution: The compound can undergo substitution reactions where the amine groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether under inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; reactions are carried out in the presence of a base such as triethylamine or pyridine in organic solvents.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

N1-(3-(dimethylamino)propyl)benzene-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme interactions and as a ligand in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N1-(3-(dimethylamino)propyl)benzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator by binding to the active sites of enzymes or receptors, thereby altering their activity. The dimethylamino group enhances its binding affinity and specificity towards certain molecular targets, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

N1-(3-(dimethylamino)propyl)benzene-1,2-diamine can be compared with other similar compounds such as:

    N1-(3-(dimethylamino)propyl)benzene-1,4-diamine: Similar structure but with the amine groups positioned differently on the benzene ring.

    N1-(3-(dimethylamino)propyl)benzene-1,3-diamine: Another isomer with different positioning of the amine groups.

    N1-(3-(dimethylamino)propyl)benzene-1,2-diol: Contains hydroxyl groups instead of amine groups.

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties compared to its isomers and analogs.

Properties

CAS No.

21627-59-8

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

2-N-[3-(dimethylamino)propyl]benzene-1,2-diamine

InChI

InChI=1S/C11H19N3/c1-14(2)9-5-8-13-11-7-4-3-6-10(11)12/h3-4,6-7,13H,5,8-9,12H2,1-2H3

InChI Key

LDOZLAKDJCZQKM-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC1=CC=CC=C1N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

10.1 g. of o-nitrobromobenzene is reacted, analogously to Example 27, with 5.1 g. of 3-dimethylaminopropylamine, thus obtaining 6 g. of 2-(3-dimethylaminopropylamino)-nitrobenzene, b.p. 138°-141° C. at 0.1 mm Hg. By reducing 3.5 g. of this compound with hydrazine - palladium, 2.9 g. of 2-(3-dimethylaminopropylamino)-aniline is obtained in the form of an oil. 400 mg. of this diamine is reacted with the ethyl ester of 5-nitro-1-methyl-2-imidazolyl-iminocarboxylic acid, as described in Example 1, to obtain 407 mg. of 1-(3-dimethylaminopropyl)-2-(5-nitro-1-methyl-2-imidazolyl)-benzimidazole hydrochloride, m.p. 250° C.
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Synthesis routes and methods III

Procedure details

10% of palladium-carbon (0.18 g) was added to a solution containing N1,N1-dimethyl-N3-(2-nitrophenyl)-1,3-propanediamine (0.90 g) in ethanol (9 ml) and stirred for 2.5 hours under a hydrogen gas atmosphere at room temperature. After the catalyst was removed out by filtration, the filtrate was concentrated, thereby yielding the entitled compound (0.78 g) as reddish brown oil.
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palladium-carbon
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